2,3-dichloro-4-p-tolylpyridine
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Overview
Description
2,3-dichloro-4-p-tolylpyridine is a chemical compound with the molecular formula C12H9Cl2N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a 4-methylphenyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-p-tolylpyridine typically involves the reaction of 2,3-dichloropyridine with 4-methylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction conditions are generally mild, making this method efficient and widely used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-4-p-tolylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like ethanol or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
2,3-dichloro-4-p-tolylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-dichloro-4-p-tolylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropyridine: Lacks the 4-methylphenyl group, making it less complex.
4-(4-Methylphenyl)pyridine: Lacks the chlorine atoms, affecting its reactivity.
2,3-Dichloro-4-methylpyridine: Similar structure but different substitution pattern.
Uniqueness
2,3-dichloro-4-p-tolylpyridine is unique due to the combination of chlorine atoms and the 4-methylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
917969-24-5 |
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Molecular Formula |
C12H9Cl2N |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
2,3-dichloro-4-(4-methylphenyl)pyridine |
InChI |
InChI=1S/C12H9Cl2N/c1-8-2-4-9(5-3-8)10-6-7-15-12(14)11(10)13/h2-7H,1H3 |
InChI Key |
LXVWCMGHNYBIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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